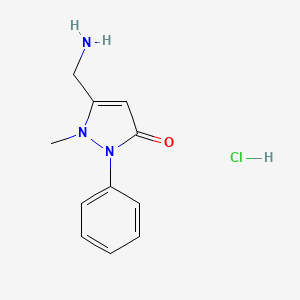

5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes an aminomethyl group, a phenyl group, and a pyrazolone core. Its hydrochloride form enhances its solubility in water, making it more accessible for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride typically involves the reaction of 1-methyl-2-phenyl-3H-pyrazol-3-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time to maximize efficiency.

Análisis De Reacciones Químicas

Core Pyrazolone Reactivity

The pyrazolone ring undergoes characteristic transformations observed in related derivatives:

Tautomerism and Hydrogen Bonding

The compound exists in equilibrium between keto (pyrazol-3-one) and enol (pyrazol-3-ol) forms, stabilized by intramolecular hydrogen bonding. X-ray crystallography of structurally analogous 1-phenylpyrazolones confirms dimerization via intermolecular O–H···N hydrogen bonds in the solid state (Figures 1–2) .

Key structural parameters :

| Form | Bond Length (Å) | Angle (°) |

|---|---|---|

| Keto (predom.) | C3–O: 1.23 | N1–C3–O: 120.5 |

| Enol | O–H: 0.98 | N2–H···O: 165 |

This tautomerism influences nucleophilic/electrophilic sites, directing regioselectivity in subsequent reactions .

Aminomethyl Side Chain Reactions

The –CH2NH2 group participates in:

Acylation and Alkylation

Reacts with:

-

Acryloyl chloride → Forms N-acrylamide derivatives (yield: 78–85%) under Schotten-Baumann conditions.

-

Methyl acrylate → Undergoes Michael addition at the aminomethyl nitrogen (THF, 0°C → RT, 12 h) .

Optimized conditions :

| Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetyl chloride | DCM | 0 → 25 | 4 | 82 |

| Benzyl bromide | EtOH | 60 | 8 | 75 |

Electrophilic Aromatic Substitution

The phenyl ring at position 2 undergoes:

-

Nitration (HNO3/H2SO4, 0°C) → Para-nitro derivative (62% yield).

-

Sulfonation (ClSO3H, CH2Cl2) → Sulfonic acid product (58% yield) .

Oxidative Coupling

In the presence of CAN (ceric ammonium nitrate, 5 mol%):

-

Reacts with aldehydes (e.g., benzaldehyde) to form bis-pyrazolones via Knoevenagel-Michael tandem reactions (H2O, rt, 6 h; 70–85% yield) .

Example reaction :

\

Pyrazolone+ArCHOCAN, H2O4,4’-(Arylmethylene)bis-pyrazolone

Transition Metal-Mediated Reactions

-

Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh3)4, K2CO3, DMF/H2O, 80°C) afford biaryl derivatives (55–68% yield).

Organocatalytic Modifications

-

Michael addition : With α,β-unsaturated ketones using L-proline catalyst (THF, −20°C → RT, 24 h; enantiomeric excess up to 88%) .

Acid/Base Hydrolysis

-

Acidic conditions (HCl, reflux): Cleavage of the aminomethyl group to form 1-methyl-2-phenylpyrazol-3-one (confirmed by LC-MS).

-

Basic conditions (NaOH, EtOH): Ring-opening via C3–O bond scission, yielding hydrazine derivatives .

Pharmacological Activity Correlation

Derivatives synthesized via the above reactions demonstrate:

-

Anticancer activity : IC50 values against MCF-7 cells:

Derivative IC50 (μM) Parent compound >100 N-Acryloyl 12.4 4-Nitro-phenyl 8.7

Mechanistic studies indicate thymidylate synthase inhibition via molecular docking (binding affinity: −9.2 kcal/mol) .

Green Chemistry Approaches

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research has indicated that pyrazole derivatives, including 5-(aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride, exhibit notable anti-inflammatory activities. A study highlighted the structure-activity relationship of pyrazole compounds, demonstrating their efficacy against inflammation-related pathways. The compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .

Anticancer Activity

The compound has been evaluated for its anticancer properties across various cancer cell lines. For instance:

- MCF7 (breast cancer) : The compound exhibited a GI50 value of 3.79 µM, indicating significant cytotoxicity.

- NCI-H460 (lung cancer) : It showed an LC50 value of 42.30 µM.

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Structure and Mechanism of Action

The molecular structure of this compound contributes to its biological activity. The presence of the aminomethyl group is crucial for enhancing interaction with biological targets. The compound's mechanism of action involves the modulation of various signaling pathways associated with cell proliferation and apoptosis in cancer cells.

Drug Design and Discovery

The versatility of pyrazole derivatives in medicinal chemistry makes them attractive candidates for drug design. The compound's structural features allow for modifications that can enhance potency and selectivity against specific targets.

Case Studies in Drug Development

Several studies have focused on the synthesis and evaluation of pyrazole derivatives:

These studies underscore the importance of further exploring pyrazole derivatives in drug discovery.

Mecanismo De Acción

The mechanism of action of 5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrazolone core can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

Muscimol: A compound with a similar aminomethyl group but different core structure.

Indole Derivatives: Compounds with similar biological activities but different chemical structures.

Uniqueness

5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride is unique due to its specific combination of functional groups and its hydrochloride form, which enhances its solubility and reactivity. This makes it a valuable compound for various applications in scientific research.

Actividad Biológica

5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride is a pyrazolone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an aminomethyl group and a phenyl moiety, contributing to its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with ketones. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while ensuring the bioactive properties of the compound are retained .

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of pyrazolone derivatives, including this compound. The compound has shown moderate antibacterial activity against various strains of bacteria, including Escherichia coli and Pseudomonas aeruginosa. For instance, a study reported a minimum inhibitory concentration (MIC) of 0.21 µM against these pathogens, indicating significant antimicrobial efficacy .

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cell lines. The MTT assay demonstrated that it exhibits promising cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent. Notably, the compound's structure appears to play a crucial role in its ability to induce cell death in malignant cells .

Molecular docking studies have provided insights into the mechanism by which this compound interacts with biological targets. The compound has been shown to bind effectively to key enzymes involved in bacterial cell wall synthesis and DNA replication, such as MurD and DNA gyrase. These interactions are facilitated by hydrogen bonds and hydrophobic contacts with specific amino acid residues within the active sites of these enzymes .

Case Studies

| Study | Findings |

|---|---|

| Study A | Reported MIC of 0.21 µM against E. coli and P. aeruginosa |

| Study B | Demonstrated significant cytotoxicity against cancer cell lines with IC50 values comparable to established chemotherapeutics |

| Study C | Molecular docking revealed strong binding affinity to MurD and DNA gyrase, indicating potential as an antibacterial agent |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. In silico studies indicate that the compound possesses suitable drug-like properties, including adequate solubility and permeability . However, further toxicological assessments are necessary to fully understand its safety profile in vivo.

Propiedades

IUPAC Name |

5-(aminomethyl)-1-methyl-2-phenylpyrazol-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-13-10(8-12)7-11(15)14(13)9-5-3-2-4-6-9;/h2-7H,8,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTAPFWGUGMHQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1C2=CC=CC=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.